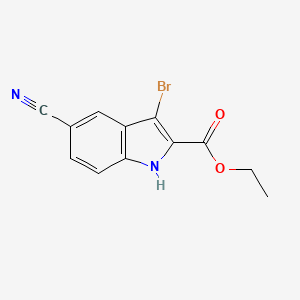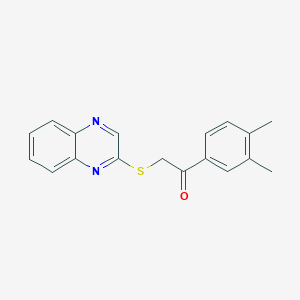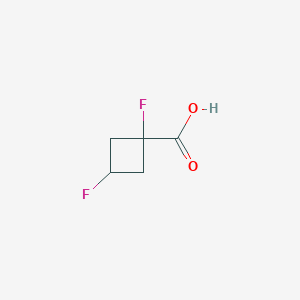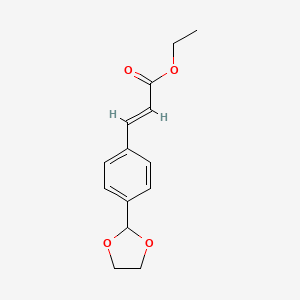
(E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate is an organic compound that features a 1,3-dioxolane ring attached to a phenyl group, which is further connected to an acrylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate typically involves the formation of the 1,3-dioxolane ring through a stereoselective reaction. One common method is the oxidation of alkenes with hypervalent iodine reagents, which generates a 1,3-dioxolan-2-yl cation intermediate. This intermediate can then react with silyl enol ethers to form the desired dioxolane product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation reactions using hypervalent iodine reagents, followed by purification processes to isolate the desired product. The use of eco-friendly reductants such as glucose in the reduction of nitro compounds to form the dioxolane ring is also a promising approach .
化学反応の分析
Types of Reactions
(E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The phenyl group and the acrylate moiety can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents are commonly used for the oxidation of alkenes to form the 1,3-dioxolane ring.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions to modify the phenyl and acrylate groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of different dioxolane derivatives, while reduction reactions can yield amines and other reduced products.
科学的研究の応用
(E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of (E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. For example, the formation of the 1,3-dioxolane ring can influence the compound’s reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
1,2-Dioxolane: A structural isomer of 1,3-dioxolane, often used in similar applications.
1,3-Dioxane: Another cyclic acetal with similar properties and uses.
Uniqueness
(E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the 1,3-dioxolane ring, phenyl group, and acrylate moiety allows for a wide range of chemical modifications and applications in various fields.
特性
分子式 |
C14H16O4 |
|---|---|
分子量 |
248.27 g/mol |
IUPAC名 |
ethyl (E)-3-[4-(1,3-dioxolan-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C14H16O4/c1-2-16-13(15)8-5-11-3-6-12(7-4-11)14-17-9-10-18-14/h3-8,14H,2,9-10H2,1H3/b8-5+ |
InChIキー |
VADRLXFAHGEPRE-VMPITWQZSA-N |
異性体SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)C2OCCO2 |
正規SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123576.png)
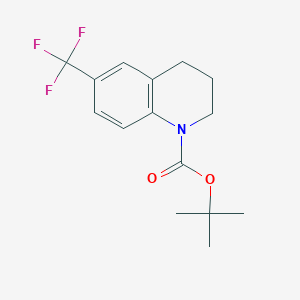
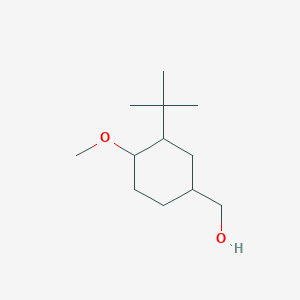
![3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B15123593.png)
![1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole](/img/structure/B15123621.png)
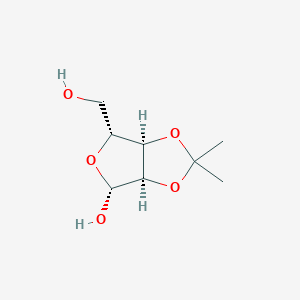
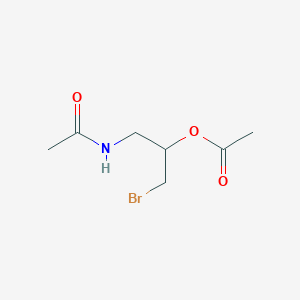
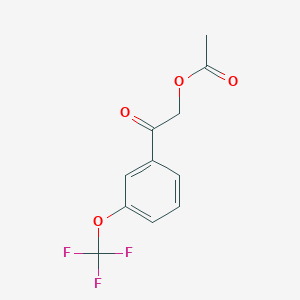
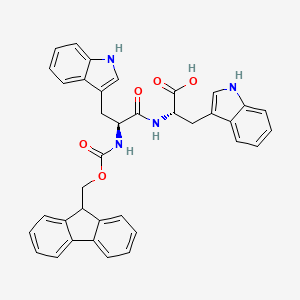
![5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}furan-2-carboxamide](/img/structure/B15123640.png)
![2-Methoxy-5-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}sulfonyl)benzamide](/img/structure/B15123642.png)
